4-Fluoro-3-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzaldehydes involves several chemical reactions, including the Sommelet reaction, which is used to synthesize 4-Fluoro-3-phenoxybenzaldehyde with a high yield and purity. This process involves chlorination and subsequent reaction with hexamethylenetetramine, indicating the possibility of adapting similar methods for synthesizing 4-Fluoro-3-hydroxybenzaldehyde (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including 4-fluorobenzaldehyde, has been analyzed using gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations. These studies reveal the planar Cs symmetry structure of the compound, providing insights into the structural characteristics of 4-Fluoro-3-hydroxybenzaldehyde (S. Samdal, T. G. Strand, M. Tafipolsky, L. Vilkov, M. Popik, H. V. Volden, 1997).
Chemical Reactions and Properties
4-Fluorobenzaldehydes, including the 4-Fluoro-3-hydroxy variant, undergo various chemical reactions, such as oxidation and Baeyer-Villiger oxidation, to produce fluorinated phenols. These reactions are pivotal in the synthesis of more complex fluorinated compounds, demonstrating the compound's reactivity and utility in synthetic chemistry (P. Chakraborty, M. Kilbourn, 1991).
Physical Properties Analysis
Studies on derivatives of fluorobenzaldehydes have included investigations into their physical properties, such as crystal structure and vibrational spectra, through experimental and theoretical methods. These studies help understand the physical characteristics of 4-Fluoro-3-hydroxybenzaldehyde, including its stability and structural behavior (C. Parlak, C. S. C. Kumar, H. Fun, G. Keşan, L. Rhyman, P. Ramasami, S. Chandraju, C. Quah, 2014).
Chemical Properties Analysis
The chemical properties of 4-Fluoro-3-hydroxybenzaldehyde can be inferred from studies on similar compounds, which exhibit unique behaviors in reactions, such as nucleophilic substitution and condensation reactions. These studies provide a foundation for understanding the reactivity and chemical behavior of 4-Fluoro-3-hydroxybenzaldehyde (O. Nurkenov, S. Fazylov, A. Arinova, K. M. Turdybekov, D. M. Turdybekov, S. Talipov, B. Ibragimov, 2013).
Scientific Research Applications
Hydrogen Bonding and Vibrational Spectra : A study by Aralikatti (2018) on the vibrational spectra and structure of 3-Fluoro-4-Hydroxybenzaldehyde revealed evidence of hydrogen bonding and a strong Raman band in its most stable conformer, suggesting its significance in molecular structure analysis (Aralikatti, 2018).
Medical Applications : Research has shown that oral administrations of 4-Hydroxybenzaldehyde can effectively treat malignant lymphoma, indicating potential applications in treating lymphomas and leukemias (Journal of Oncology Research, 2018).
Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde have been used to enhance solid phase organic synthesis, providing high purity products, as demonstrated by Swayze (1997) (Swayze, 1997).
Synthetic Methodology : Wang Bao-jie (2006) developed a simplified one-step synthetic method for 3-fluoro-4-methoxybenzaldehyde, reducing costs and environmental impact in industrial production (Wang Bao-jie, 2006).
Detection of Sulfur Dioxide : A study by Liu et al. (2015) developed a ratiometric fluorescent probe using 4-hydroxybenzaldehyde for detecting sulfur dioxide, which can also be used for imaging intracellular sulfite anions in living cells (Liu et al., 2015).
Pharmaceutical Research : Kirk et al. (1986) discovered that ring-fluorination of phenylephrine, which involves the use of 4-hydroxybenzaldehyde, significantly alters its adrenergic properties, making it more potent and selective for alpha-adrenergic receptors (Kirk et al., 1986).
properties
IUPAC Name |
4-fluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULGHINSFURSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343156 | |
Record name | 4-Fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-hydroxybenzaldehyde | |
CAS RN |
103438-85-3 | |
Record name | 4-Fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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